molecular formula C17H18N2S B6143461 N-(4-butylphenyl)-1,3-benzothiazol-2-amine CAS No. 380442-81-9

N-(4-butylphenyl)-1,3-benzothiazol-2-amine

Cat. No. B6143461
CAS RN: 380442-81-9
M. Wt: 282.4 g/mol
InChI Key: OPUGSPGGLDOBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-1,3-benzothiazol-2-amine, also known as N-4-BPBT, is a synthetic compound derived from the benzothiazole family of compounds. It is an amine-substituted benzothiazole derivative with a butylphenyl substituent in the para position. N-4-BPBT has been used in a variety of scientific research applications, including in vitro and in vivo studies. It has been used to study its biochemical and physiological effects, as well as to investigate its mechanism of action. In addition, N-4-BPBT has been used in laboratory experiments to study its advantages and limitations.

Scientific Research Applications

Organic Electronics and Optoelectronics

BBT is a promising material for organic electronics due to its ability to form high-quality thin films. Its excellent hole transport properties make it suitable for use as a hole transport layer (HTL) in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Researchers have explored BBT-based interfacial layers to enhance the performance of perovskite solar cells .

Photodetectors and Sensing Devices

Polymer composites based on BBT have been developed, combining it with electron acceptor molecules such as PCBM and copper (II) pyropheophorbide derivative (Cu-PP). These composites exhibit balanced electron and hole mobilities, leading to enhanced photoconductivity. BBT-based ternary composites are particularly promising for photodetector applications .

Biomedical Imaging and Therapeutics

BBT derivatives have been investigated for their potential in fluorescence imaging and photodynamic therapy. Their unique photophysical properties, such as emission in the blue and red spectral ranges, make them valuable for imaging and targeted drug delivery .

Chemical Sensors and Environmental Monitoring

Functionalizing BBT with specific groups allows its use as a chemical sensor. Researchers have explored BBT-based sensors for detecting analytes such as heavy metals, organic pollutants, and gases. These sensors find applications in environmental monitoring and industrial safety .

Materials for Light-Emitting Devices

BBT derivatives can serve as building blocks for white-light-emitting organic electroluminescent devices (WOLEDs). By combining monomer, excimer, and electromer emissions from BBT, researchers have achieved white light emission. These materials contribute to energy-efficient lighting technologies .

Electrochromic Devices

BBT-containing polymers have been investigated for their electrochromic properties. These materials can change color reversibly upon applying an electric field, making them suitable for smart windows, displays, and other optoelectronic applications .

properties

IUPAC Name

N-(4-butylphenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2S/c1-2-3-6-13-9-11-14(12-10-13)18-17-19-15-7-4-5-8-16(15)20-17/h4-5,7-12H,2-3,6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUGSPGGLDOBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-1,3-benzothiazol-2-amine

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